N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
N-[5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-pyrazinylsulfanyl group and at the 2-position with an acetamide moiety. The 1,3,4-thiadiazole scaffold is well-documented for its pharmacological versatility, including applications in anticancer, antimicrobial, and anticonvulsant therapies .
Properties
IUPAC Name |
N-(5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5OS2/c1-5(14)11-7-12-13-8(16-7)15-6-4-9-2-3-10-6/h2-4H,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGHPOXLGPURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-pyrazinylthiol with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, affecting cellular processes and physiological responses .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The 1,3,4-thiadiazole derivatives in and share structural similarities with the target compound but differ in substituents, leading to variations in physicochemical properties:
Key Observations :
- Pyrazinyl vs. Benzyl/Chlorobenzyl Groups : The pyrazinylsulfanyl group in the target compound likely improves water solubility compared to lipophilic benzyl or chlorobenzyl substituents (e.g., 5h, 5j) .
- Sulfonamide vs. Acetamide : Acetazolamide’s sulfonamide group confers carbonic anhydrase inhibitory activity, whereas the acetamide in the target compound may favor different biological targets .
Biological Activity
N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₈H₈N₄OS₂
- Molecular Weight : 220.29 g/mol
The compound features a thiadiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
The biological activity of thiadiazole derivatives often involves interaction with various biological targets, leading to multiple therapeutic effects. The mechanisms include:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. They exert their effects by disrupting bacterial cell wall synthesis and inhibiting fungal growth.
- Anticancer Activity : These compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. Research indicates that certain thiadiazoles can enhance the activation of caspases 3 and 9 in various cancer cell lines.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.03 - 4 | Foroumadi et al. |
| Escherichia coli | 0.06 - 8 | Siddiqui et al. |
| Candida albicans | 0.05 - 5 | Karegoudar et al. |
Anticancer Activity
In studies evaluating the anticancer potential of thiadiazole derivatives, this compound has been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 5 - 10 | Induction of apoptosis |
| HepG2 (liver cancer) | 8 - 12 | Caspase activation |
| PC3 (prostate cancer) | 6 - 11 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is significantly influenced by their chemical structure. Modifications at specific positions on the thiadiazole ring can enhance or diminish their efficacy:
- Substituents on the thiadiazole ring : The presence of electron-withdrawing groups enhances antibacterial activity.
- Linkers and side chains : Variations in side chains can lead to improved lipophilicity and cellular uptake, enhancing anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study by Foroumadi et al. synthesized a series of thiadiazole derivatives and evaluated their antimicrobial properties against various pathogens. The results indicated that modifications at the sulfur atom significantly increased activity against resistant strains.
- Anticancer Mechanisms : Research conducted on a novel series of thiadiazoles demonstrated that certain derivatives could effectively induce apoptosis in MCF-7 cells through caspase activation pathways, highlighting their potential as anticancer agents .
Q & A
Q. What are the standard synthetic protocols for N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, and how are critical reaction parameters optimized?
The synthesis typically involves thiadiazole ring formation followed by acylation or sulfanyl group introduction. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Reaction time : Monitored via TLC to optimize intermediate formation . Yield optimization often requires iterative adjustments to these parameters.
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves thiadiazole and pyrazinyl proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- HPLC : Validates purity (>95%) and detects trace impurities .
Q. What methodologies are employed for initial biological screening of this compound?
- Enzyme inhibition assays : Targets like kinases or proteases are tested using fluorometric/colorimetric substrates .
- Cytotoxicity profiling : Conducted on cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Microbial susceptibility tests : Agar dilution methods assess antimicrobial potential .
Q. How is the physicochemical stability of this compound assessed under varying laboratory conditions?
- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures .
- Photostability : Exposure to UV-Vis light quantifies degradation kinetics .
- pH sensitivity : Stability assessed in buffers (pH 2–12) via HPLC monitoring .
Q. What experimental approaches are used to analyze the reactivity of its functional groups?
- Thiol-disulfide exchange : Reactivity of the sulfanyl group tested with dithiothreitol (DTT) .
- Acylation reactions : Acetamide moiety evaluated using anhydrides or acyl chlorides .
- Heterocyclic substitution : Pyrazinyl group assessed in nucleophilic aromatic substitution .
Advanced Research Questions
Q. How can synthesis be scaled while maintaining yield and purity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for multi-step syntheses .
- Catalyst optimization : Heterogeneous catalysts (e.g., Pd/C) reduce purification steps .
- DoE (Design of Experiments) : Statistical models identify critical parameter interactions .
Q. How can contradictions in reported bioactivity data across studies be resolved?
- Standardized assays : Cross-laboratory validation using common protocols (e.g., CLSI guidelines) .
- Dose-response reanalysis : EC50/IC50 values recalculated with normalized cell viability data .
- Meta-analysis : Aggregating data to identify trends in structure-activity relationships (SAR) .
Q. What computational strategies predict biological targets and binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with protein pockets (e.g., EGFR kinase) .
- QSAR modeling : Machine learning algorithms correlate substituent effects with activity .
- Pharmacophore mapping : Identifies essential motifs for target engagement .
Q. What derivatization strategies enhance selectivity or potency?
- Bioisosteric replacement : Substituting pyrazine with triazole to improve solubility .
- Prodrug design : Acetamide masking with ester groups for targeted release .
- Hybridization : Conjugation with known pharmacophores (e.g., indole) to dual-target enzymes .
Q. How are metabolic pathways and degradation products characterized?
- In vitro metabolism : Liver microsome assays identify cytochrome P450-mediated oxidation .
- LC-MS/MS : Traces hydroxylated or glucuronidated metabolites in simulated biological fluids .
- Stability in biorelevant media : Simulated gastric/intestinal fluids assess oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
